molecular formula C6H3F2NaO2S B13185329 3,4-Difluorobenzenesulfinic acid sodium salt

3,4-Difluorobenzenesulfinic acid sodium salt

Cat. No.: B13185329
M. Wt: 200.14 g/mol
InChI Key: QSXOZTMYAQJHTR-UHFFFAOYSA-M
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Description

3,4-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. This compound is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-difluorobenzene. One common method is the reaction of 3,4-difluorobenzene with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. The reaction proceeds as follows:

C6H4F2+SO2+H2O2+NaOHC6H3F2SO2Na+H2OC_6H_4F_2 + SO_2 + H_2O_2 + NaOH \rightarrow C_6H_3F_2SO_2Na + H_2O C6​H4​F2​+SO2​+H2​O2​+NaOH→C6​H3​F2​SO2​Na+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-difluorobenzenesulfonic acid.

    Reduction: It can be reduced to form 3,4-difluorobenzenethiol.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are used for diazotization, followed by substitution with nucleophiles.

Major Products

    Oxidation: 3,4-Difluorobenzenesulfonic acid.

    Reduction: 3,4-Difluorobenzenethiol.

    Substitution: Various substituted benzenes, depending on the nucleophile used.

Scientific Research Applications

3,4-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Difluorobenzenesulfinic acid sodium salt exerts its effects involves the formation of sulfonyl radicals. These radicals can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The pathways involved include radical-mediated oxidation and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfinic acid sodium salt: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.

    3,5-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.

    4-Chlorobenzenesulfinic acid sodium salt: Contains a chlorine atom instead of fluorine, resulting in different chemical properties.

Uniqueness

3,4-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H3F2NaO2S

Molecular Weight

200.14 g/mol

IUPAC Name

sodium;3,4-difluorobenzenesulfinate

InChI

InChI=1S/C6H4F2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

QSXOZTMYAQJHTR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])F)F.[Na+]

Origin of Product

United States

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